molecular formula C14H18Cl2O3 B12643520 Pentyl 2-(2,4-dichlorophenoxy)propionate CAS No. 84162-60-7

Pentyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B12643520
CAS No.: 84162-60-7
M. Wt: 305.2 g/mol
InChI Key: XDIRDPYCRAUOCD-UHFFFAOYSA-N
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Description

Pentyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C14H18Cl2O3. It is a derivative of 2,4-dichlorophenoxypropionic acid, where the carboxyl group is esterified with pentanol. This compound is known for its applications in various fields, including agriculture and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropionic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation equipment.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2,4-dichlorophenoxy)propionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4-dichlorophenoxypropionic acid and pentanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxypropionic acid and pentanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:

    Agriculture: It is used as a herbicide to control broadleaf weeds in crops.

    Environmental Science: The compound is studied for its degradation pathways and environmental impact.

    Biochemistry: Research on its interaction with enzymes and microbial degradation.

    Industrial Chemistry: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of pentyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific enzymes and molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. The compound is absorbed by the plant and transported to the site of action, where it disrupts normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Methyl 2-(2,4-dichlorophenoxy)propionate
  • Isooctyl 2-(2,4-dichlorophenoxy)propionate

Comparison

Pentyl 2-(2,4-dichlorophenoxy)propionate is unique due to its specific ester group, which affects its solubility, volatility, and overall effectiveness as a herbicide. Compared to 2,4-dichlorophenoxyacetic acid, it has a longer carbon chain, making it more lipophilic and potentially more effective in certain applications. The ester group also influences its degradation pathways and environmental persistence.

Properties

IUPAC Name

pentyl 2-(2,4-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2O3/c1-3-4-5-8-18-14(17)10(2)19-13-7-6-11(15)9-12(13)16/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIRDPYCRAUOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004426
Record name Pentyl 2-(2,4-dichlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-60-7
Record name Pentyl 2-(2,4-dichlorophenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84162-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl 2-(2,4-dichlorophenoxy)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084162607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl 2-(2,4-dichlorophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl 2-(2,4-dichlorophenoxy)propionate
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